molecular formula C16H12BrN3 B1627998 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine CAS No. 433935-87-6

4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine

Cat. No.: B1627998
CAS No.: 433935-87-6
M. Wt: 326.19 g/mol
InChI Key: JXWQMVUAMZFCHS-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine (CAS 433935-87-6) is a high-purity pyrimidine derivative supplied for research and development purposes. This compound has a molecular formula of C16H12BrN3 and a molecular weight of 326.19 g/mol . It is characterized by its two aromatic rings, a bromophenyl and a phenyl group, substituted on the pyrimidine core which features a primary amine group at the 2-position . The compound is identified by several identifiers including MDL number MFCD01026391, PubChem CID 15533504, and InChIKey JXWQMVUAMZFCHS-UHFFFAOYSA-N . Computed properties include a topological polar surface area of 51.8 Ų and an XLogP of 3.9 . As a pyrimidine derivative, this chemical scaffold is of significant interest in medicinal chemistry and drug discovery; pyrimidines are known to be key structural components in nucleic acids and are present in many market drugs, particularly kinase inhibitors . Scientific literature indicates that related heteroaryl pyrimidin-2-amine compounds are investigated for their potential as receptor antagonists and for use in therapeutic agents, highlighting the research value of this chemical class . For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(4-bromophenyl)-6-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3/c17-13-8-6-12(7-9-13)15-10-14(19-16(18)20-15)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWQMVUAMZFCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573764
Record name 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433935-87-6
Record name 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chalcone Precursor Synthesis

The synthesis of 4a begins with the preparation of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (3a ), a chalcone derivative formed via Claisen-Schmidt condensation. A mixture of 4-bromoacetophenone (5 mmol, 3.98 g) and benzaldehyde (0.02 mol) in ethanol undergoes base-catalyzed condensation using potassium hydroxide at 15–20°C for 4–5 hours. This method produces 3a in 77% yield (5.08 g), with a melting point of 115–116°C. The reaction mechanism involves deprotonation of acetophenone to form an enolate, which attacks the aldehyde carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone.

Cyclocondensation with Guanidine Hydrochloride

The critical pyrimidine ring formation is achieved through cyclocondensation of chalcone 3a with guanidine hydrochloride under alkaline conditions. Three distinct procedures have been developed:

Procedure A (Conventional Heating):
A mixture of 3a (5 mmol), guanidine hydrochloride (7.5 mmol), and NaOH (22.5 mmol) in 96% ethanol is refluxed for 12 hours. The reaction progress is monitored by TLC, with subsequent cooling, filtration, and recrystallization from ethanol-toluene (1:1) yielding 4a in 70% (1.14 g).

Procedure B (Microwave-Assisted with Solvent):
Using identical reagents, microwave irradiation at 300 W for 8 minutes in ethanol solvent produces 4a in 74% yield (1.21 g). This method reduces energy consumption while improving reaction efficiency.

Procedure C (Solvent-Free Microwave):
A gelatinous mixture of 3a , guanidine hydrochloride, and NaOH is irradiated for 15 minutes without solvent, yielding 86% (1.40 g) of 4a . This green chemistry approach eliminates organic solvent use, simplifying purification.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Yield Optimization

The following table summarizes the performance of each synthetic procedure for 4a :

Parameter Procedure A Procedure B Procedure C
Reaction Time 12 h 8 min 15 min
Yield (%) 70 74 86
Solvent Volume (mL) 50 30 0
Energy Consumption High Moderate Low

Data adapted from synthesis optimization studies.

Microwave-assisted methods (B and C) demonstrate clear advantages over conventional heating, with Procedure C achieving the highest yield (86%) through solvent-free conditions. The dramatic reduction in reaction time—from 12 hours to 15 minutes—highlights the efficiency of dielectric heating in accelerating cyclocondensation reactions.

Mechanistic Considerations

The reaction proceeds through initial deprotonation of guanidine by NaOH, generating a strong nucleophile that attacks the chalcone's α,β-unsaturated system. A series of conjugate additions and cyclizations form the pyrimidine ring, with the reaction pathway illustrated below:

  • Michael Addition: Guanidine attacks the β-carbon of 3a , forming a tetrahedral intermediate
  • Cyclization: Intramolecular nucleophilic attack creates the pyrimidine ring
  • Aromatization: Elimination of water yields the final aromatic pyrimidine structure

The solvent-free microwave method (Procedure C) enhances reaction rates by increasing molecular collision frequency while minimizing side reactions through precise temperature control.

Structural Characterization and Analytical Data

Melting Point and Physical Properties

Compound 4a crystallizes as ivory-white needles with a sharp melting point of 171–172°C, confirming high purity. The narrow melting range (1°C) indicates effective purification through recrystallization from ethanol-toluene.

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d6):

  • δ 8.29 (d, J = 8.5 Hz, 2H, H-2'/H-6' of bromophenyl)
  • δ 8.20 (d, J = 8.5 Hz, 2H, H-2''/H-6'' of phenyl)
  • δ 7.74 (s, 1H, H-5 pyrimidine)
  • δ 7.72 (t, J = 8.5 Hz, 2H, H-3'/H-5' bromophenyl)
  • δ 7.35 (t, J = 8.5 Hz, 2H, H-3''/H-5'' phenyl)
  • δ 6.79 (s, 2H, NH₂)

¹³C NMR (125 MHz, DMSO-d6):

  • δ 164.65 (C-2 pyrimidine)
  • δ 162.63 (C-4 pyrimidine)
  • δ 162.13 (C-6 pyrimidine)
  • δ 131.95 (C-1' bromophenyl)
  • δ 131.50 (C-4' bromophenyl)
  • δ 129.93 (C-1'' phenyl)
  • δ 128.13 (C-4'' phenyl)
  • δ 121.84 (C-Br)
  • δ 108.38 (C-5 pyrimidine)

The absence of olefinic protons in the ¹H NMR spectrum confirms complete cyclization, while the downfield shift of C-2 pyrimidine (δ 164.65 ppm) verifies successful amine group incorporation.

Environmental Impact and Sustainability

The solvent-free microwave method (Procedure C) reduces environmental impact metrics:

Parameter Procedure A Procedure C Reduction
E-Factor 18.7 4.2 77.5%
Energy (kW·h/mol) 8.4 1.1 86.9%
Carbon Footprint 2.8 kg CO₂ 0.4 kg CO₂ 85.7%

Calculations based on solvent production and energy consumption data.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Pyrimidine derivatives with varying substituents at positions 4 and 6 exhibit distinct physical and spectral properties:

Compound Name Substituents (Position 4, 6) Key Data Reference
4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine 4-Bromophenyl, Phenyl Hypothetical properties: High molecular weight (est. ~337 g/mol), potential for π-π stacking due to aromatic groups. N/A
4-(Methylsulfanyl)-6-phenylpyrimidin-2-amine Methylsulfanyl, Phenyl Mp: 97–98°C; Yield: 31%; NH2 signal at δ 6.65 (¹H NMR) . Lower yield suggests synthetic challenges vs. bromophenyl analogs.
4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine 4-Morpholinophenyl, Phenyl NH2 signal at δ 5.29 (¹H NMR); morpholine enhances polarity, likely improving solubility .
4-(3-Bromophenyl)-6-(2-thienyl)pyrimidin-2-amine 3-Bromophenyl, Thienyl Positional isomerism (bromine at meta) may alter electronic distribution and binding interactions.
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine 4-Bromophenyl, 2,5-Dimethoxyphenyl MW: 386.25 g/mol; methoxy groups introduce electron-donating effects, contrasting with bromine’s electron-withdrawing nature .

Key Observations :

  • Electronic Effects : Bromine’s electron-withdrawing nature may reduce electron density on the pyrimidine ring compared to methylsulfanyl or morpholine substituents.
  • Solubility : Morpholine-containing analogs (e.g., ) likely exhibit improved aqueous solubility due to the polar tertiary amine group.
  • Crystallinity : Bulky substituents like 4-bromophenyl may influence crystal packing via halogen bonding or π-π interactions, as seen in triazole-containing analogs ().

Structural and Supramolecular Interactions

  • Hydrogen Bonding: In analogs like 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine, NH2 groups participate in hydrogen bonding (δ 5.29 in ¹H NMR), stabilizing molecular conformations .
  • π-π Stacking : Pyrimidine derivatives with aromatic substituents (e.g., phenyl, bromophenyl) often exhibit π-π interactions. For example, a triazolyl-pyrimidine analog showed centroid-to-centroid distances of 3.72–3.83 Å between aromatic rings .

Biological Activity

4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine, a compound with the CAS number 433935-87-6, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

The molecular formula of this compound is C16H12BrN3. The compound is characterized by the presence of a bromine atom and a pyrimidine ring, which are known to confer various biological activities.

Synthesis

The synthesis of this compound typically involves reactions between chalcones and guanidine hydrochloride under various conditions, including conventional heating and microwave-assisted methods. The yields of these reactions can vary significantly depending on the method used, with reported yields ranging from 61% to 88% .

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown promising antimicrobial activity against various bacterial strains. In particular, derivatives such as 4-(4-bromophenyl)-thiazol-2-amines demonstrated comparable effectiveness to standard antibiotics like norfloxacin and antifungals like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against human breast adenocarcinoma cell lines (MCF7). Compounds derived from similar structures have shown significant cytotoxicity, indicating that modifications in the pyrimidine structure can enhance anticancer activities. For example, certain derivatives exhibited effects comparable to the standard chemotherapeutic agent 5-fluorouracil .

Case Studies and Research Findings

Study Findings
Study on Thiazole DerivativesCompounds p2, p3, p4, and p6 showed promising antimicrobial activity comparable to norfloxacin and fluconazole; anticancer screening revealed compound p2 as most active against MCF7 cells .
Synthesis and EvaluationVarious synthetic procedures yielded different derivatives with varying yields (61%-88%). These derivatives were assessed for their biological activity, highlighting the importance of structure in biological efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of these compounds within specific protein targets. The results indicated favorable docking scores for several derivatives within binding pockets of selected proteins, suggesting a mechanism for their biological activity .

Q & A

Q. What are the common synthetic routes for 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine?

A typical method involves condensing (E)-1-(4-bromophenyl)-3-arylprop-2-en-1-one with guanidine nitrate in ethanol under reflux, followed by base-catalyzed cyclization using lithium hydroxide. Purification is achieved via column chromatography with ethyl acetate/petroleum ether (2:8 ratio) . Key intermediates and reaction progress can be monitored using TLC.

Q. How is the compound characterized spectroscopically?

  • IR spectroscopy identifies functional groups (e.g., NH₂ stretching at ~3200–3400 cm⁻¹ and C-Br vibrations at ~600–800 cm⁻¹) .
  • ¹H/¹³C NMR resolves aromatic protons (δ 7.29–8.03 ppm) and distinguishes pyrimidine ring carbons (e.g., C-5 at ~104 ppm). Overlapping signals for H-5 protons may require advanced techniques like COSY or HSQC .

Q. What crystallographic methods are used to determine its structure?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the molecular geometry and hydrogen bonding network. Data collection at low temperatures (e.g., 273 K) improves resolution, with R-factors < 0.04 indicating high precision .

Q. How can purity and stability be assessed during storage?

Use HPLC with a C18 column (acetonitrile/water mobile phase) to monitor degradation. Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH) identify optimal storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol.
  • Catalyst screening : Transition metals (e.g., Pd) or ionic liquids could accelerate enone formation.
  • Temperature control : Microwave-assisted synthesis reduces reaction time and byproduct formation .

Q. What strategies resolve contradictions in spectral data?

For overlapping NMR signals (e.g., H-5 merging with aromatic protons), employ 2D NMR (HSQC, HMBC) or variable-temperature NMR to decouple signals. Computational modeling (DFT) predicts chemical shifts and validates assignments .

Q. How do substituents influence biological activity?

  • The bromophenyl group enhances lipophilicity, potentially improving membrane permeability.
  • Comparative studies with analogs (e.g., 4-(4-fluorophenyl) derivatives) quantify effects on enzyme inhibition (e.g., CDK assays) or antimicrobial activity .

Q. What intermolecular interactions stabilize its crystal structure?

Graph set analysis (Etter’s rules) reveals hydrogen-bonding motifs (e.g., N–H⋯N) and weak C–H⋯π interactions. π-π stacking between aromatic rings and halogen bonding (C–Br⋯O) further stabilize the lattice .

Q. How can computational methods predict its binding affinity?

Molecular docking (AutoDock Vina) and MD simulations model interactions with targets like kinase enzymes. Pharmacophore mapping identifies critical binding sites (e.g., pyrimidine NH₂ as H-bond donors) .

Q. What analytical techniques validate its role in supramolecular chemistry?

  • SCXRD maps halogen-bonding networks.
  • DSC/TGA assesses thermal stability and phase transitions.
  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br⋯H interactions) .

Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueObservationsReference
¹H NMR (400 MHz, DMSO-d6)δ 7.29–7.87 (m, 9H, Ar-H), 5.29 (s, 2H, NH₂)
¹³C NMRδ 104.8 (C-5), 163.9 (C-2), 164.8 (C-4)
IR (KBr)3398 cm⁻¹ (NH₂), 821 cm⁻¹ (C-Br)

Table 2: Crystallographic Parameters (SCXRD)

ParameterValueReference
Space groupP 1
R-factor0.040
Dihedral angles12.8° (pyrimidine-phenyl)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine
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4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine

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